molecular formula C6H13NO3S B13468391 (3-Methyloxolan-3-yl)methanesulfonamide

(3-Methyloxolan-3-yl)methanesulfonamide

Cat. No.: B13468391
M. Wt: 179.24 g/mol
InChI Key: VYDLOMNIPXBHAO-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO3S It is a derivative of oxolane, featuring a methanesulfonamide group attached to the 3-methyl position of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxolan-3-yl)methanesulfonamide typically involves the reaction of 3-methyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Methyloxolane+Methanesulfonyl chlorideThis compound\text{3-Methyloxolane} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Methyloxolane+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyloxolan-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyloxolan-3-yl)methanesulfonamide
  • (5-Methyloxolan-2-yl)methanesulfonamide

Uniqueness

(3-Methyloxolan-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxolane ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(3-methyloxolan-3-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

VYDLOMNIPXBHAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)CS(=O)(=O)N

Origin of Product

United States

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